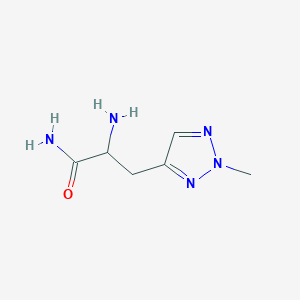

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide

Description

Properties

Molecular Formula |

C6H11N5O |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

2-amino-3-(2-methyltriazol-4-yl)propanamide |

InChI |

InChI=1S/C6H11N5O/c1-11-9-3-4(10-11)2-5(7)6(8)12/h3,5H,2,7H2,1H3,(H2,8,12) |

InChI Key |

WVLLJNAOTGUWAW-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=CC(=N1)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Cycloaddition-Based Formation of the 1,2,3-Triazole Ring

The key step in the synthesis is the formation of the 1,2,3-triazole ring, which is commonly achieved through azide-alkyne cycloaddition ("click chemistry"). This reaction is highly regioselective and efficient, providing access to the 4-substituted triazole ring system characteristic of the target compound.

- Starting materials often include an alkyne derivative of alanine or a protected amino acid and an azide bearing the methyl substituent.

- The cycloaddition proceeds under copper(I)-catalyzed conditions, typically in a polar solvent such as water, ethanol, or acetonitrile.

- Reaction conditions are mild, and yields are generally high.

Alternative Synthetic Approaches

While the 1,2,3-triazole ring formation is most commonly achieved via cycloaddition, literature on related triazole derivatives (notably 1,2,4-triazoles) indicates alternative methods such as:

- Intramolecular cyclocondensation of amidoguanidines.

- Thermal condensation of N-cyanoimidates with hydrazine.

- Microwave-assisted synthesis to improve yields and reduce reaction times.

Though these methods pertain to 1,2,4-triazoles, they provide insight into potential alternative routes or modifications for 1,2,3-triazole derivatives.

- Reaction conditions such as temperature, solvent, and reaction time have been optimized to maximize yield and purity.

- For example, microwave irradiation has been used effectively in related triazole syntheses to enhance reaction rates and yields.

- Continuous flow reactors may be employed for the cycloaddition step to allow for better heat and mass transfer, facilitating large-scale synthesis.

- The final product is typically purified by crystallization or chromatographic methods (e.g., flash chromatography, preparative HPLC).

- Crystallization is preferred for large-scale due to cost-effectiveness.

- Analytical methods such as NMR spectroscopy and X-ray crystallography are used to confirm structure and purity, as well as to study tautomerism in triazole rings.

| Step | Method/Condition | Yield (%) | Notes |

|---|---|---|---|

| 1. Cycloaddition (triazole formation) | Cu(I)-catalyzed azide-alkyne cycloaddition in ethanol or acetonitrile, room temp to reflux | 70-90 | Mild conditions, regioselective |

| 2. Amidation | Coupling with amino acid derivatives using carbodiimides or activated esters | 65-85 | Protection/deprotection may be required |

| 3. Purification | Crystallization or chromatography | >95 purity | Crystallization preferred for scale-up |

| 4. Scale-up | Use of continuous flow reactors for cycloaddition step | N/A | Improves scalability and reproducibility |

- The triazole ring in 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide contributes to biological activity, including antimicrobial and anticancer properties, due to its ability to interact with biological targets via hydrogen bonding and metal ion complexation.

- Microwave-assisted synthesis techniques, though more commonly reported for 1,2,4-triazoles, have shown potential to improve yields and reduce reaction times, suggesting possible applicability to 1,2,3-triazole derivatives.

- The tautomerism of triazole rings affects biological activity and stability; NMR and crystallographic studies confirm tautomeric forms and hydrogen positions, which are critical for drug design.

The preparation of 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is efficiently achieved through copper-catalyzed azide-alkyne cycloaddition to form the triazole ring, followed by amidation to install the amino-propanamide group. Optimization of reaction conditions and purification methods ensures high yield and purity. Emerging techniques like microwave-assisted synthesis and continuous flow reactors offer promising improvements for scale-up and efficiency. Detailed structural analyses support the understanding of the compound’s chemical behavior and biological potential.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The amino and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Diversity and Bioactivity

- Triazole vs. Indole/Pyrazole : The triazole group in the target compound offers nitrogen-rich hydrogen-bonding capacity, contrasting with the indole’s aromatic π-stacking (in compound 157) or the pyrazole’s hydrophobic bulk (in ). Triazoles are widely used in click chemistry for bioconjugation (e.g., linking to fluorophores or proteins) , while indole derivatives are intermediates in alkaloid synthesis .

- Benzoxazole-Triazole Hybrids : Compounds like 6a-d () incorporate benzoxazole and triazole moieties, enhancing DNA G4 binding through dual groove/loop interactions. The target compound’s simpler structure may prioritize metabolic stability over high-affinity DNA binding.

Synthesis Methods CuAAC Click Chemistry: The target compound’s triazole group is likely synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), as seen in analogous triazole-propanamide derivatives (e.g., ). In contrast, indole-containing compound 157 requires indole-functionalized starting materials . Purification: Column chromatography (60–90% ethyl acetate/hexane) is common for isolating similar propanamides, as noted in .

Physicochemical Properties Solubility: The target compound’s polar triazole and amide groups likely enhance water solubility compared to pyrazole-phenyl derivatives (), which are more hydrophobic.

Biological Applications

- G4 Ligands : Benzoxazole-triazole-propanamides () stabilize G4 DNA via groove interactions, suggesting the target compound’s triazole could mimic this activity.

- Bioconjugation : The compound’s triazole enables conjugation to fluorophores (e.g., Alexa Fluor 647) or metal chelators (e.g., EDTA derivatives), as demonstrated in .

Research Findings and Case Studies

- Case Study – GAG-Protein Binding: In , a triazole-propanamide conjugate facilitated structural studies of glycosaminoglycan (GAG)-interleukin 10 complexes, highlighting the scaffold’s utility in probing protein interactions.

Biological Activity

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its diverse biological activities. The presence of the amino group and the propanamide structure contributes to its solubility and potential interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives, including 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide. Notably:

- Inhibition of HepG2 Cells : Research indicates that triazole-cored compounds exhibit significant inhibitory effects on hepatocellular carcinoma (HepG2) cells. For instance, derivatives similar to 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide showed selectivity indexes (SI) superior to established drugs like Sorafenib and Doxorubicin, suggesting a promising therapeutic profile against liver cancer .

| Compound | Selectivity Index (SI) | IC50 (µM) HepG2 |

|---|---|---|

| 2m' | 14.7 | 19.7 |

| 2e | 12.2 | 19.7 |

| Sorafenib | 3.30 | 19.7 |

| Doxorubicin | 3.83 | 2.26 |

The mechanism underlying the anticancer activity of these compounds appears to involve apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry revealed that triazole derivatives can significantly induce apoptosis in cancer cells by activating pathways associated with cell death .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The structure of 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide suggests potential efficacy against various pathogens:

- Antibacterial and Antifungal Effects : Triazoles have been shown to inhibit fungal growth and exhibit antibacterial activity against a range of bacterial strains. The specific activity of 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide remains to be fully characterized but is expected to follow similar trends observed in related compounds .

Case Studies

Several case studies highlight the efficacy of triazole compounds in clinical settings:

- Hepatocellular Carcinoma : A study demonstrated that specific triazole derivatives could significantly reduce tumor size in animal models of liver cancer. These findings support the potential for further development into therapeutic agents .

- In Vitro Studies : In vitro assays have shown that triazole derivatives can effectively inhibit cell proliferation in various cancer cell lines while exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics .

Q & A

Basic: What are the standard synthetic routes for 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by coupling with the propanamide moiety. Key parameters include solvent choice (e.g., dimethylformamide or dichloromethane), reaction temperature (optimized via reflux conditions), and reaction time. Microwave-assisted synthesis can enhance efficiency by enabling uniform heating and reducing side reactions. Yield optimization requires rigorous purification via column chromatography or recrystallization .

Advanced: How can computational methods improve the synthesis optimization of this compound?

Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict transition states and energy barriers, guiding solvent and catalyst selection. Machine learning models trained on experimental data (e.g., yields, reaction times) can narrow optimal conditions, reducing trial-and-error. Integrating computational predictions with high-throughput experimentation creates a feedback loop for accelerated optimization .

Basic: Which analytical techniques are essential for characterizing the compound's purity and structural integrity?

1H and 13C NMR spectroscopy are critical for confirming the presence of the triazole ring (δ 7.5–8.5 ppm for triazole protons) and amide groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. Elemental analysis confirms stoichiometry .

Advanced: How can researchers resolve discrepancies in NMR data interpretation for this compound?

Overlapping signals in crowded spectral regions (e.g., aromatic or methyl groups) can be resolved using 2D NMR techniques like COSY (correlation spectroscopy) or HSQC (heteronuclear single quantum coherence). Comparative analysis with structurally related triazole derivatives (e.g., substituent-induced chemical shift trends) aids in accurate peak assignment .

Basic: What biological assays are commonly used to evaluate its pharmacological activity?

Antiproliferative assays (e.g., HDAC inhibition screening) and enzyme inhibition studies are standard. Protocols involve incubating the compound with target enzymes or cell lines (e.g., cancer cells) and measuring IC50 values via dose-response curves. Positive controls (e.g., SAHA for HDAC assays) validate experimental setups .

Advanced: How to design experiments to analyze structure-activity relationships (SAR) for derivatives?

Systematically modify substituents on the triazole ring (e.g., methyl, halogens) and amide group, then test derivatives in biological assays. Use multivariate statistical models (e.g., partial least squares regression) to correlate structural features (e.g., logP, steric bulk) with activity. For example, electron-withdrawing groups on the triazole may enhance binding to hydrophobic enzyme pockets .

Advanced: What strategies address contradictory results in biological activity studies?

Contradictions may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and control experiments (e.g., knockout cell lines). Statistical tools like Bland-Altman analysis can quantify inter-assay variability .

Basic: How to assess the compound's stability under different storage conditions?

Conduct accelerated stability studies at elevated temperatures (40°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced: What in vitro models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

- Absorption: Caco-2 cell monolayers assess intestinal permeability.

- Metabolism: Liver microsomal assays evaluate cytochrome P450 interactions.

- Toxicity: HepG2 cells screen for hepatotoxicity. Molecular docking predicts binding to efflux transporters (e.g., P-glycoprotein) .

Advanced: How to optimize purification methods to achieve high purity (>99%)?

Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate closely related impurities. Recrystallization from ethanol/water mixtures improves crystalline purity. Validate via melting point consistency (±2°C) and single-spot TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.